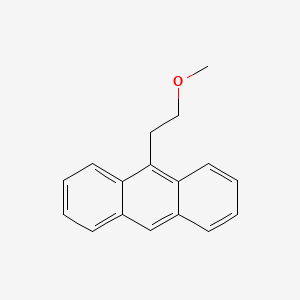

2-(Anthracen-9-yl)ethyl methyl ether

Description

Structure

3D Structure

Properties

CAS No. |

5166-49-4 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

9-(2-methoxyethyl)anthracene |

InChI |

InChI=1S/C17H16O/c1-18-11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3 |

InChI Key |

WYABBOLKADPFQD-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 2 Anthracen 9 Yl Ethyl Methyl Ether

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2-(Anthracen-9-yl)ethyl methyl ether reveals two primary disconnection points, suggesting logical pathways to its synthesis. The first disconnection is at the ether linkage (C-O bond) of the side chain. This approach identifies 2-(anthracen-9-yl)ethanol as a key intermediate, which could then be methylated to form the target ether. The second strategic disconnection is the bond between the anthracene (B1667546) ring and the ethyl side chain (C-C bond). This pathway points to precursors such as a 9-anthracenyl nucleophile (e.g., 9-lithioanthracene) and a 2-methoxyethyl electrophile (e.g., 1-bromo-2-methoxyethane).

These two primary retrosynthetic routes are illustrated below:

Route A (Etherification):

Target: 2-(Anthracen-9-yl)ethyl methyl ether

Disconnection: C(ethyl)-O(methyl) bond

Precursors: 2-(Anthracen-9-yl)ethanol and a methylating agent (e.g., methyl iodide).

Route B (Alkylation):

Target: 2-(Anthracen-9-yl)ethyl methyl ether

Disconnection: C(9-anthracene)-C(ethyl) bond

Precursors: An activated anthracene at the 9-position (e.g., 9-bromoanthracene (B49045) or a corresponding organometallic species) and a (2-methoxyethyl) reagent.

Direct Alkylation and Etherification Strategies

Direct methods for synthesizing 2-(Anthracen-9-yl)ethyl methyl ether involve either forming the ether linkage as the final step or directly attaching the complete methoxyethyl side chain to the anthracene core.

Alkylation of Anthracene Derivatives with Methoxyethanol or Related Precursors

The direct alkylation of anthracene at the 9-position is a well-established method for introducing side chains. numberanalytics.comlibretexts.orgmasterorganicchemistry.com This can be achieved through a Friedel-Crafts type reaction or by using a nucleophilic anthracene derivative. For the synthesis of the target compound, a nucleophilic substitution reaction is highly plausible. This would involve the reaction of a 9-anthracenyl nucleophile, such as 9-lithioanthracene (prepared from 9-bromoanthracene and an organolithium reagent like n-butyllithium), with an electrophilic 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions |

| 9-Lithioanthracene | 1-Bromo-2-methoxyethane | Nucleophilic Alkylation | Anhydrous aprotic solvent (e.g., THF), low temperature |

| Anthracene | 2-Methoxyethyl halide | Friedel-Crafts Alkylation | Lewis acid catalyst (e.g., AlCl₃) |

Ether Synthesis via Acid-Catalyzed Alcohol Dehydration or Exchange Reactions

Another direct approach involves the etherification of the precursor alcohol, 2-(anthracen-9-yl)ethanol. While the Williamson ether synthesis (using a strong base and a methylating agent) is a common method, acid-catalyzed reactions also present a viable route. rsc.org An acid-catalyzed ether-ether exchange reaction has been demonstrated for the synthesis of various anthracene ethers from anthracene methyl ethers under mild conditions. rsc.org Similarly, the dehydration reaction between 2-(anthracen-9-yl)ethanol and methanol (B129727) in the presence of a strong acid catalyst could yield the desired product. However, care must be taken to avoid side reactions, such as polymerization or elimination, which can be promoted by acidic conditions.

Multi-Step Synthesis Approaches Incorporating the Anthracene Moiety

For more complex substitution patterns or when direct methods are not feasible, multi-step syntheses that build the anthracene framework itself offer greater flexibility.

Suzuki-Miyaura Cross-Coupling in Anthracene Scaffold Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been utilized in the synthesis of various substituted anthracenes. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net For the target molecule, this could involve the coupling of a 9-anthracenylboronic acid with a vinyl ether, followed by reduction of the resulting double bond to yield the ethyl spacer. Alternatively, a 9-bromoanthracene derivative could be coupled with a suitable organoboron reagent that already contains the methoxyethyl side chain. The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide range of diarylanthracenes and other substituted derivatives. researchgate.netrsc.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product Type |

| 9-Bromoanthracene | Arylboronic acid | Palladium(0) complexes | 9-Arylanthracene researchgate.net |

| 1,8-Dichloroanthracene | Arylboronic acid | Pd-PEPPSI-iPr | 1,8-Diarylanthracene beilstein-journals.org |

| 9,10-Dibromoanthracene | Arylboronic acid | Palladacycle | 9,10-Diarylanthracene nih.gov |

Diels-Alder and [4+2] Cycloaddition Routes to Anthracene Frameworks

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and efficient method for constructing the six-membered rings that form the anthracene core. orientjchem.orgresearchgate.netzbaqchem.com Anthracene itself can act as a diene in Diels-Alder reactions, typically reacting at the 9 and 10 positions. zbaqchem.com For the synthesis of a 9-substituted anthracene, a suitably substituted diene or dienophile would be required. While this approach is more fundamental and involves the construction of the aromatic system itself, it offers the potential to introduce the desired (2-methoxyethyl) group, or a precursor to it, at an early stage of the synthesis. The regioselectivity of the Diels-Alder reaction with substituted anthracenes can be influenced by both electronic and steric factors. orientjchem.orgresearchgate.net

Green Chemistry Principles in the Synthesis of Anthracenyl Ethers

The application of green chemistry principles to the synthesis of anthracenyl ethers, including 2-(Anthracen-9-yl)ethyl methyl ether, aims to reduce the environmental impact of the chemical processes involved. Traditional ether synthesis methods, like the Williamson ether synthesis, often utilize hazardous reagents and solvents. Modern approaches seek to mitigate these issues through several key strategies.

One of the primary goals of green chemistry is to improve atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. In a typical Williamson synthesis, the atom economy can be affected by the formation of inorganic salt byproducts.

The use of safer solvents is another cornerstone of green chemistry. Traditional Williamson synthesis often employs volatile and toxic organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Greener alternatives include the use of water, ionic liquids, or propylene (B89431) carbonate. acs.org For instance, surfactant-assisted Williamson synthesis in aqueous media has been developed, where micelles create a microenvironment that facilitates the reaction between the water-insoluble organic reactants. researchgate.net

Catalysis plays a crucial role in developing greener synthetic routes. The use of catalytic amounts of reagents is superior to stoichiometric amounts, as it reduces waste. francis-press.com For example, iron(II/III) chloride has been used as a catalyst for the etherification of benzylic alcohols in the green and recyclable solvent propylene carbonate. acs.org Phase-transfer catalysts (PTCs) are also instrumental in greening the Williamson ether synthesis. PTCs can facilitate reactions between reactants in immiscible phases (e.g., solid-liquid or liquid-liquid), often allowing for the use of less hazardous solvents and milder reaction conditions.

The principle of designing for energy efficiency encourages conducting reactions at ambient temperature and pressure whenever possible. francis-press.com Microwave-assisted synthesis has emerged as a technique that can significantly reduce reaction times and energy consumption. researchgate.net

Finally, the use of less hazardous chemical reagents is paramount. For instance, dimethyl carbonate (DMC) is considered a greener methylating agent compared to the more toxic dimethyl sulfate (B86663) or methyl halides. researchgate.netmdpi.com DMC is non-toxic, biodegradable, and can be produced from methanol and carbon monoxide.

Table 1: Application of Green Chemistry Principles to Anthracenyl Ether Synthesis

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Atom Economy | Stoichiometric base (e.g., NaH) leading to salt waste. | Catalytic base or methods that minimize salt formation. |

| Safer Solvents | Use of DMF, DMSO, or chlorinated hydrocarbons. | Water with surfactants, ionic liquids, propylene carbonate. acs.orgresearchgate.net |

| Catalysis | Stoichiometric reagents. | Iron chlorides, phase-transfer catalysts. acs.org |

| Energy Efficiency | Conventional heating requiring long reaction times. | Microwave-assisted synthesis. researchgate.net |

| Less Hazardous Reagents | Use of toxic methylating agents like dimethyl sulfate or methyl iodide. | Dimethyl carbonate (DMC) as a less toxic alternative. researchgate.netmdpi.com |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of 2-(Anthracen-9-yl)ethyl methyl ether while minimizing side reactions and waste. The primary synthetic route would be the Williamson ether synthesis, starting from 2-(anthracen-9-yl)ethanol.

The key parameters to optimize in this synthesis include the choice of base, solvent, methylating agent, temperature, and reaction time.

Base: A strong base is required to deprotonate the hydroxyl group of 2-(anthracen-9-yl)ethanol to form the corresponding alkoxide. Sodium hydride (NaH) is a common and effective base for this purpose. Alternatively, alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be used, often in conjunction with a phase-transfer catalyst to enhance their reactivity in organic solvents.

Solvent: The choice of solvent is crucial. Aprotic polar solvents like DMF and DMSO are effective as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic. francis-press.com Tetrahydrofuran (THF) is another common solvent. For greener approaches, as mentioned earlier, propylene carbonate or aqueous systems with surfactants can be employed. acs.orgresearchgate.net

Methylating Agent: The most common methylating agents for Williamson ether synthesis are methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). acs.org Both are highly reactive but also toxic. Dimethyl carbonate ((CH₃)₂CO₃) is a greener alternative, though it may require more forcing conditions or specific catalysts. researchgate.netmdpi.com

Temperature and Reaction Time: The reaction temperature and time are interdependent. Generally, the reaction is conducted at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions like elimination. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. For instance, in related syntheses of benzyl (B1604629) ethers, reactions can be completed within a few hours at room temperature or with moderate heating.

Table 2: Hypothetical Optimization of Reaction Conditions for the Synthesis of 2-(Anthracen-9-yl)ethyl methyl ether

| Parameter | Condition 1 | Condition 2 (Greener) |

| Starting Material | 2-(Anthracen-9-yl)ethanol | 2-(Anthracen-9-yl)ethanol |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) with a Phase-Transfer Catalyst |

| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Carbonate ((CH₃)₂CO₃) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Propylene Carbonate |

| Temperature | Room Temperature to 50 °C | 100-150 °C |

| Reaction Time | 2-6 hours | 12-24 hours |

| Expected Yield | High | Moderate to High |

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: In the synthesis of 2-(Anthracen-9-yl)ethyl methyl ether from 2-(anthracen-9-yl)ethanol via Williamson ether synthesis, the regioselectivity is inherently controlled. The reaction involves the O-alkylation of the alcohol's hydroxyl group. Under the basic conditions of the Williamson synthesis, the hydroxyl group is the most acidic and therefore the most reactive site for deprotonation, leading exclusively to the formation of the desired ether. The anthracene core is not susceptible to nucleophilic attack under these conditions.

Stereoselectivity: The precursor, 2-(anthracen-9-yl)ethanol, is an achiral molecule as there are no stereocenters present in its structure. The subsequent methylation of the hydroxyl group to form 2-(anthracen-9-yl)ethyl methyl ether does not introduce any new stereocenters. Therefore, stereoselective synthesis is not a consideration for this particular target molecule.

However, if the side chain were to be modified to include a chiral center, for example, in the synthesis of a hypothetical (R)- or (S)-1-(anthracen-9-yl)ethyl methyl ether, then stereoselective methods would be necessary. This could involve the use of a chiral starting material, such as a chiral epoxide derived from 9-vinylanthracene, followed by ring-opening with a methoxide (B1231860) source. Alternatively, an asymmetric reduction of a corresponding ketone, 1-(anthracen-9-yl)ethan-1-one, to the chiral alcohol followed by methylation would be a viable route. In such cases, the choice of chiral catalysts or reagents would be critical to achieve high enantiomeric excess. For instance, asymmetric alkylation of ketones can be achieved with high stereocontrol using chiral auxiliaries or catalysts. acs.org

Advanced Spectroscopic and Structural Analysis of 2-(Anthracen-9-yl)ethyl Methyl Ether

A comprehensive spectroscopic and structural elucidation of the specific compound 2-(Anthracen-9-yl)ethyl methyl ether, also known as 9-(2-methoxyethyl)anthracene, is not extensively available in publicly accessible literature. Detailed experimental data from high-resolution NMR, X-ray crystallography, and advanced mass spectrometry specific to this molecule are not found in the provided search results. Therefore, the following sections outline the principles of these analytical techniques and provide predicted characteristics based on the known behavior of the anthracene core and related derivatives.

Computational and Theoretical Investigations of 2 Anthracen 9 Yl Ethyl Methyl Ether

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For aromatic systems such as 2-(anthracen-9-yl)ethyl methyl ether, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), provide reliable geometric and electronic structural information. nih.govnih.gov These calculations optimize the molecular geometry to its lowest energy state and allow for the analysis of molecular orbitals and charge distribution.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic properties and chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For 2-(anthracen-9-yl)ethyl methyl ether, the HOMO is expected to be localized primarily on the electron-rich π-system of the anthracene (B1667546) core, while the LUMO would also be distributed over this aromatic system. The calculated energy gap provides insight into the energy required for the lowest-energy electronic excitation. nih.gov In a related compound, (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, the calculated band gap was found to be in excellent agreement with observed values, highlighting the predictive power of DFT. nih.govresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for 2-(Anthracen-9-yl)ethyl methyl ether

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -2.25 |

| HOMO-LUMO Gap (ΔE) | 3.60 |

Note: These values are representative and derived from DFT calculations on analogous anthracene structures.

DFT calculations can also model the intramolecular charge transfer (ICT) characteristics of a molecule. In 2-(anthracen-9-yl)ethyl methyl ether, photoexcitation can induce a redistribution of electron density between the anthracene fluorophore and the ethyl methyl ether substituent. This electronic communication is fundamental to the molecule's photophysical properties.

Upon absorption of light, an electron is promoted from the HOMO to the LUMO. The nature of these orbitals determines the charge transfer characteristics. If the HOMO is localized on one part of the molecule (e.g., the anthracene core) and the LUMO on another (e.g., the side chain), the excitation results in a significant charge transfer. This phenomenon is critical in the design of fluorescent sensors and other optoelectronic materials.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules. It is a powerful tool for predicting spectroscopic data, such as UV-Vis absorption and fluorescence emission maxima. By calculating the transition energies and oscillator strengths (a measure of the probability of a transition), TD-DFT can generate a theoretical spectrum that can be compared with experimental results. materialsciencejournal.org

For 2-(anthracen-9-yl)ethyl methyl ether, the primary electronic transitions responsible for its UV-Vis absorption are expected to be π → π* transitions within the anthracene ring system. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) for these transitions.

Table 2: Predicted Electronic Transitions for 2-(Anthracen-9-yl)ethyl methyl ether using TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 385 | 0.12 |

| S0 → S2 | 365 | 0.18 |

| S0 → S3 | 255 | 1.50 |

Note: These values are hypothetical, based on typical results for 9-substituted anthracene derivatives.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like 2-(anthracen-9-yl)ethyl methyl ether, MD simulations can explore its conformational space by modeling the interactions between atoms and solving their equations of motion.

These simulations reveal how the ethyl methyl ether side chain rotates and flexes relative to the rigid anthracene core. By sampling numerous conformations over a period of time, MD can identify the most energetically favorable (stable) geometries and the energy barriers between different conformations. This provides a dynamic picture of the molecule's structure and flexibility, which influences its physical and chemical properties.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are invaluable for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these studies can identify the lowest-energy path from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that exist at the peak of the reaction energy barrier.

For 2-(anthracen-9-yl)ethyl methyl ether, these methods could be used to study reactions such as electrophilic substitution on the anthracene ring or cycloaddition reactions. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility, helping to predict reaction rates and outcomes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting reactivity by identifying electron-rich and electron-poor regions. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For 2-(anthracen-9-yl)ethyl methyl ether, an MEP map would show:

Negative Potential: Concentrated around the oxygen atom of the ether group due to its lone pairs of electrons, making it a likely site for hydrogen bonding or coordination with electrophiles. The π-cloud above and below the planar anthracene ring would also exhibit negative potential.

Positive Potential: Located around the hydrogen atoms.

Neutral Regions: Found on the carbon framework of the anthracene core (typically colored green).

This mapping provides a clear, intuitive guide to the molecule's chemical reactivity and intermolecular interaction sites.

Solvent Effects on Electronic and Photophysical Properties via Continuum Solvation Models

A thorough search of scientific literature and chemical databases reveals a notable absence of specific computational or theoretical studies focused on the solvent effects on the electronic and photophysical properties of 2-(Anthracen-9-yl)ethyl methyl ether using continuum solvation models. While extensive research has been conducted on the parent chromophore, anthracene, and various other derivatives, this particular compound does not appear to have been the subject of dedicated computational investigation in the public domain.

Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are powerful theoretical tools used to understand how a solvent environment influences the behavior of a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a simulated solution environment. For a molecule like 2-(Anthracen-9-yl)ethyl methyl ether, such studies would theoretically provide valuable insights into its solvatochromic behavior—the change in its absorption and emission spectra in response to solvent polarity.

In a hypothetical computational study, one would expect to see shifts in the calculated absorption and emission maxima (λ_abs and λ_em) as the dielectric constant of the simulated solvent is varied. Generally, for anthracene derivatives, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum, particularly if the excited state has a larger dipole moment than the ground state. This phenomenon is a result of the stabilization of the more polar excited state by the surrounding polar solvent molecules.

A typical computational investigation into the solvent effects on 2-(Anthracen-9-yl)ethyl methyl ether would likely involve the following steps:

Gas-Phase Optimization: The geometry of the molecule would first be optimized in a vacuum to find its most stable conformation.

Solvated-Phase Calculations: Using the optimized gas-phase geometry, single-point energy calculations would be performed in a series of simulated solvents with varying dielectric constants. These calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), would yield the vertical excitation energies, which correspond to the absorption maxima.

Excited-State Optimization: To simulate fluorescence, the geometry of the first excited state would be optimized within the continuum solvent model.

Emission Energy Calculation: The energy difference between the optimized excited state and the ground state at the excited-state geometry would then be calculated to predict the emission maximum.

The results of such a study would typically be presented in a data table, illustrating the correlation between the solvent's properties and the molecule's key photophysical parameters.

Hypothetical Data on Solvent Effects on 2-(Anthracen-9-yl)ethyl methyl ether

The following table is a hypothetical representation of data that could be generated from a continuum solvation model study. It is important to note that this data is illustrative and not based on published experimental or computational results for this specific compound.

| Solvent | Dielectric Constant (ε) | Calculated Absorption Max (λ_abs, nm) | Calculated Emission Max (λ_em, nm) |

| n-Hexane | 1.88 | 380 | 405 |

| Toluene | 2.38 | 382 | 408 |

| Dichloromethane | 8.93 | 385 | 415 |

| Acetonitrile | 37.5 | 388 | 425 |

Without dedicated research on 2-(Anthracen-9-yl)ethyl methyl ether, any discussion of its specific behavior in different solvents remains speculative. The presence of the flexible ethyl methyl ether group at the 9-position of the anthracene core could lead to interesting conformational effects that would, in turn, influence its interaction with solvent molecules and its resulting photophysical properties. However, until such computational studies are performed and published, a detailed and scientifically accurate account of these effects cannot be provided.

Chemical Reactivity and Derivatization Studies of 2 Anthracen 9 Yl Ethyl Methyl Ether

Photochemical Transformations and Degradation Pathways

The anthracene (B1667546) moiety in 2-(Anthracen-9-yl)ethyl methyl ether is known to be photoactive. Upon exposure to ultraviolet (UV) radiation, anthracene and its derivatives can undergo a variety of photochemical reactions. One of the most common transformations is the [4+4] cycloaddition reaction with another molecule of anthracene to form a dimer, known as dianthracene or paranthracene. wikipedia.org This dimerization is a reversible process, and the original anthracene structure can be regenerated by thermal treatment or irradiation at a different wavelength. wikipedia.org

In the presence of oxygen, photosensitized anthracene derivatives can react with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, to form an endoperoxide. mdpi.commdpi.com This reaction typically occurs across the 9 and 10 positions of the anthracene ring. These endoperoxides can be thermally unstable and may release oxygen upon heating, regenerating the aromatic anthracene core.

Furthermore, photodegradation of anthracene compounds can occur, leading to the formation of various oxidation products. nih.gov Studies on the photocatalytic degradation of anthracene have shown that it can be oxidized to form intermediates such as 9,10-anthraquinone. uni-hannover.deekb.eg While the specific degradation pathways for 2-(Anthracen-9-yl)ethyl methyl ether have not been extensively detailed in the literature, it is plausible that similar degradation products would be observed, originating from the oxidation of the anthracene core. The presence of the ethyl methyl ether side chain may influence the rate and mechanism of these photochemical transformations.

Table 1: Potential Photochemical Transformation Products of 2-(Anthracen-9-yl)ethyl methyl ether

| Product Type | Example Product Name | Reaction Conditions |

|---|---|---|

| Photodimer | Dianthracene derivative | UV irradiation |

| Endoperoxide | Endoperoxide of 2-(Anthracen-9-yl)ethyl methyl ether | UV irradiation, O₂ |

Electrochemical Behavior and Redox Properties

The extended π-conjugated system of the anthracene core in 2-(Anthracen-9-yl)ethyl methyl ether imparts it with redox activity. Anthracene and its derivatives are known to undergo reversible oxidation to form a stable radical cation. The electrochemical properties, such as the oxidation potential, are influenced by the nature and position of substituents on the anthracene ring. researchgate.net

The electron-donating or electron-withdrawing nature of the substituent at the 9-position can modulate the electron density of the anthracene core, thereby affecting its ease of oxidation. The 2-(ethyl methyl ether) group is generally considered to be a weakly electron-donating group, which would be expected to slightly lower the oxidation potential compared to unsubstituted anthracene.

Cyclic voltammetry is a common technique used to study the redox behavior of such compounds. A typical cyclic voltammogram for an anthracene derivative would show a reversible or quasi-reversible oxidation wave corresponding to the formation of the radical cation. Further oxidation to a dication may also be possible at higher potentials. The stability of these charged species is an important factor in their potential applications in electronic devices.

Table 2: Expected Electrochemical Properties of 2-(Anthracen-9-yl)ethyl methyl ether

| Property | Expected Behavior | Influencing Factors |

|---|---|---|

| Oxidation | Reversible one-electron oxidation | Electron-donating nature of the ether substituent |

| Reduction | Reversible one-electron reduction | LUMO energy level of the anthracene core |

Reactions at the Ether Linkage (e.g., Cleavage reactions)

The ether linkage in 2-(Anthracen-9-yl)ethyl methyl ether is susceptible to cleavage under certain reaction conditions, particularly in the presence of strong acids. wikipedia.org This reaction is a classic example of ether cleavage, which typically proceeds via a nucleophilic substitution mechanism (SN1 or SN2). masterorganicchemistry.commasterorganicchemistry.com

Given the structure of 2-(Anthracen-9-yl)ethyl methyl ether, the carbon atom adjacent to the anthracene ring is a benzylic-type carbon. Cleavage of the C-O bond at this position would lead to the formation of a relatively stable benzylic carbocation intermediate. Therefore, under acidic conditions with a good nucleophile (e.g., HBr or HI), the reaction is likely to proceed through an SN1-type mechanism. libretexts.orgopenstax.org The products of this reaction would be 2-(anthracen-9-yl)ethanol and methyl halide.

Alternatively, nickel-catalyzed cross-coupling reactions have been developed for benzylic ethers, which allow for the stereospecific substitution of the ether group with various nucleophiles, such as Grignard reagents. acs.orgacs.org This provides a synthetic route to form new carbon-carbon bonds at the benzylic position.

Functionalization of the Anthracene Core and its Derivatives

The anthracene core is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. wikipedia.org The positions most susceptible to electrophilic attack are the C9 and C10 positions due to the stabilization of the intermediate sigma complex. In 2-(Anthracen-9-yl)ethyl methyl ether, the C9 position is already substituted. Therefore, electrophilic substitution is expected to occur predominantly at the C10 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, bromination of anthracene typically yields 9,10-dibromoanthracene. wikipedia.org In the case of the title compound, bromination would likely yield 10-bromo-2-(anthracen-9-yl)ethyl methyl ether. The directing effect of the existing substituent needs to be considered, although for anthracene, the inherent reactivity of the 9 and 10 positions is often the dominant factor.

Functional group interconversions refer to the transformation of one functional group into another. solubilityofthings.com The ethyl methyl ether side chain of 2-(Anthracen-9-yl)ethyl methyl ether offers opportunities for such transformations. As mentioned in section 5.3, the ether linkage can be cleaved to yield the corresponding alcohol, 2-(anthracen-9-yl)ethanol. This alcohol can then serve as a precursor for a variety of other functional groups. For instance, the alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to an ester or a halide. These transformations allow for the synthesis of a wide range of derivatives with modified properties.

Synthesis of Analogs and Homologs for Structure-Property Relationship Studies

To investigate structure-property relationships, a series of analogs and homologs of 2-(Anthracen-9-yl)ethyl methyl ether can be synthesized. nih.gov This involves systematically modifying the structure of the molecule and evaluating the impact of these changes on its physical, chemical, and photophysical properties.

For example, the length of the alkyl chain connecting the anthracene core to the ether oxygen can be varied. Homologs with one, three, or more methylene units could be prepared to study the effect of the distance between the chromophore and the ether group. Similarly, the methyl group of the ether could be replaced with other alkyl groups (e.g., ethyl, propyl) to probe the influence of steric hindrance and lipophilicity.

The synthesis of these analogs would typically involve similar synthetic strategies to the parent compound, likely starting from a functionalized anthracene precursor. By comparing the properties of these systematically varied structures, a deeper understanding of the relationship between molecular structure and function can be achieved. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(Anthracen-9-yl)ethyl methyl ether |

| 9,10-anthraquinone |

| Dianthracene |

| Paranthracene |

| 2-(anthracen-9-yl)ethanol |

| 10-bromo-2-(anthracen-9-yl)ethyl methyl ether |

Functional Academic Applications of 2 Anthracen 9 Yl Ethyl Methyl Ether and Its Derivatives

Organic Electronics and Optoelectronic Devices (Focus on Chemical Role, Not Performance)

The utility of anthracene (B1667546) derivatives in organic electronics stems from the tunable electronic structure of the anthracene core. This allows for its application in various device components where light emission, charge transport, and light absorption are required.

Active Layers in Organic Light-Emitting Diodes (OLEDs)

In the active layers of OLEDs, the primary chemical role of the anthracene moiety is to function as a highly efficient light-emitting fluorophore, particularly for blue light. bohrium.comresearchgate.netrsc.org Anthracene possesses a wide bandgap suitable for blue emission, which is a crucial component for full-color displays and white lighting. bohrium.com

The process of electroluminescence in an OLED involves the injection of electrons and holes into the organic layer, their migration, and their eventual recombination to form an excited state known as an exciton (B1674681). The anthracene core serves as the site for this radiative recombination. Upon relaxation from its excited singlet state to the ground state, it releases energy in the form of a photon, producing the characteristic blue fluorescence. bohrium.comresearchgate.net

Substituents on the anthracene core, such as the ethyl methyl ether group, play a critical supporting role. By introducing steric hindrance, these groups can prevent the close packing and π-π stacking of anthracene molecules in the solid state. bohrium.com This is chemically significant because strong intermolecular interactions can lead to aggregation-caused quenching, a non-radiative decay pathway that reduces the efficiency of light emission. bohrium.com Therefore, the substituent's role is to preserve the intrinsic high fluorescence of individual anthracene molecules within the device's active layer. bohrium.com

Charge Transport Materials in Organic Field-Effect Transistors (OFETs)

The chemical function of anthracene derivatives in the active layer of OFETs is to act as an organic semiconductor, facilitating the movement of charge carriers (holes or electrons) across the material. This function is fundamentally linked to the planar, aromatic structure of the anthracene core. rsc.orgresearchgate.net

Effective charge transport in organic semiconductors relies on the overlap of molecular orbitals between adjacent molecules. acs.org The flat nature of the anthracene ring system promotes strong intermolecular π-π interactions, allowing molecules to arrange in ordered packing motifs, such as herringbone or face-to-face stacks. rsc.orgresearchgate.netacs.org This ordered arrangement creates pathways for charge carriers to "hop" from one molecule to the next under an applied electric field. acs.org Anthracene's appropriate energy levels also contribute to its high air stability as a charge transport material. rsc.orgresearchgate.net

Aryl substituents at various positions on the anthracene core have been shown to influence molecular packing and improve the stability and charge injection capabilities of the material. rsc.org While a simple alkyl ether substituent like that on 2-(Anthracen-9-yl)ethyl methyl ether is not electronically active, its size and conformation affect the crystalline packing, which in turn dictates the efficiency of charge transport through the material. rsc.orgrsc.org

Components in Organic Photovoltaics (OPVs)

In OPVs, the active layer is typically a bulk heterojunction composed of an electron donor and an electron acceptor material. rsc.org Anthracene derivatives can be chemically engineered to serve primarily as the electron donor component in these systems. rsc.orgacs.orgresearchgate.net

The fundamental chemical role of the anthracene-based donor is twofold:

Light Absorption: The extended π-conjugated system of the anthracene core allows it to absorb photons from the solar spectrum, creating excitons (bound electron-hole pairs). rsc.org

Charge Separation: At the interface between the anthracene donor and the acceptor material (often a fullerene derivative), the exciton dissociates. The anthracene derivative, having a suitable highest occupied molecular orbital (HOMO) energy level, donates an electron to the acceptor and retains the hole. rsc.orgacs.org

This initial photoinduced charge separation is the critical step in converting light into electrical current. The separated holes are then transported through the donor material to the anode. The design of donor-acceptor copolymers incorporating anthracene units is a common strategy to create materials with broad absorption spectra and appropriate energy levels for efficient solar cell function. researchgate.netacs.org While less common, anthracene moieties have also been incorporated into acceptor molecules. rsc.orgrsc.org

Chemosensing and Molecular Recognition Systems (Focus on Mechanisms)

The intense and environmentally sensitive fluorescence of the anthracene core makes its derivatives excellent candidates for chemosensors. These systems are designed to produce a detectable change in their fluorescence properties upon binding a specific target analyte.

Fluorescence Probes for Specific Analytes

Anthracene-based fluorescent probes are typically composed of two key parts: the anthracene fluorophore, which provides the signal, and a receptor unit, which is responsible for selective analyte binding. The receptor is covalently linked to the fluorophore. When the receptor binds to a target analyte, it triggers a change in the photophysical properties of the anthracene unit, resulting in a "turn-on" or "turn-off" fluorescent response. nih.govacs.org

These probes have been developed for a wide range of analytes. A significant area of research involves the detection of metal ions, where specific chelating groups are attached to the anthracene core to act as receptors. nih.govacs.orgseoultech.ac.kr

Table 1: Examples of Analytes Detected by Anthracene-Based Fluorescent Probes

| Analyte Category | Specific Examples | Sensing Mode | Reference(s) |

|---|---|---|---|

| Metal Cations | Cr³⁺, Hg²⁺, Zn²⁺, Fe³⁺, Cu²⁺, Al³⁺ | Turn-on / Turn-off | nih.gov, acs.org, seoultech.ac.kr, researchgate.net |

| Anions | Acetate (AcO⁻), Dihydrogen Phosphate (H₂PO₄⁻), Fluoride (F⁻) | Quenching (Turn-off) | rsc.org |

| Protons (pH) | H⁺ | Turn-on / Turn-off | nih.gov |

| Nitroaromatics | Picric Acid (PA) | Quenching (Turn-off) | researchgate.net |

Mechanisms of Chemosensory Response (e.g., PET, ICT, excimer formation)

The change in fluorescence upon analyte binding is governed by several distinct photophysical mechanisms.

Photoinduced Electron Transfer (PET): PET is a common mechanism for "turn-on" sensors. nih.govresearchgate.net In the absence of an analyte, the sensor is non-fluorescent or weakly fluorescent. This is because, upon excitation of the anthracene fluorophore, an electron from a high-energy orbital on the receptor (e.g., the lone pair of a nitrogen atom) is transferred to the excited anthracene, quenching its fluorescence through a non-radiative process. nih.govwikipedia.org When the target analyte binds to the receptor, it lowers the energy of the receptor's orbitals. This makes the electron transfer energetically unfavorable, thus blocking the PET process. As a result, the anthracene fluorophore de-excites radiatively, and fluorescence is "turned on". nih.govresearchgate.net

Intramolecular Charge Transfer (ICT): This mechanism is prevalent in donor-π-acceptor (D-π-A) molecules, where the anthracene core can act as the electron donor or part of the π-bridge. rsc.orgnih.gov Upon excitation, an electron is transferred from the donor to the acceptor, creating an ICT state with a large dipole moment. acs.orgrsc.org The emission from this state is highly sensitive to the solvent polarity and local environment. rsc.org Analyte binding to either the donor or acceptor moiety can alter the energy of the ICT state, leading to a shift in the emission wavelength (color change) or intensity, which serves as the sensing signal. researchgate.net

Excimer Formation: An excimer is an "excited dimer" that forms when an excited-state fluorophore interacts with a ground-state fluorophore of the same kind. researchgate.netrsc.org Excimers are characterized by a broad, structureless, and significantly red-shifted emission compared to the monomer fluorescence. osti.govrsc.org This phenomenon can be exploited for sensing if the binding of an analyte promotes the association of two anthracene moieties, leading to the appearance of excimer emission. researchgate.net Conversely, a sensor could be designed where an analyte disrupts a pre-formed aggregate, quenching the excimer emission and restoring the monomer fluorescence. nih.gov The formation of different π-stacked arrangements can lead to monomer, excimer, or even excited oligomer emissions, providing a wide range of fluorescent responses. nih.gov

Supramolecular Chemistry and Self-Assembly

The anthracene moiety is a well-known building block in supramolecular chemistry due to its planar aromatic structure, which facilitates π-π stacking interactions, and its characteristic fluorescence, which allows for the study of molecular recognition and assembly processes.

Design of Host-Guest Systems and Molecular Machines

While no specific host-guest systems involving 2-(anthracen-9-yl)ethyl methyl ether have been documented, the principles of supramolecular design suggest its potential utility. The anthracene unit can act as a guest by intercalating into the cavities of host molecules such as cyclodextrins, calixarenes, and resorcinarenes. For instance, studies on similar anthracene derivatives have demonstrated their ability to form stable inclusion complexes, where the fluorescence of the anthracene guest is often modulated by the host environment. This change in fluorescence can be used to sense the presence of the host or to study the binding thermodynamics.

The photoresponsive nature of the anthracene core, specifically its ability to undergo [4π+4π] cycloaddition upon irradiation with UV light, is a key feature in the design of molecular machines. This reversible dimerization can be harnessed to control the association and dissociation of supramolecular assemblies, leading to light-driven molecular motion. Although not demonstrated for 2-(anthracen-9-yl)ethyl methyl ether itself, other anthracene-containing systems have been engineered to function as molecular switches, shuttles, and motors.

Controlled Self-Assembly in Solution and Solid State

The self-assembly of anthracene derivatives is driven by a combination of non-covalent interactions, including π-π stacking, van der Waals forces, and, in appropriately functionalized molecules, hydrogen bonding. These interactions can lead to the formation of well-ordered structures such as nanofibers, vesicles, and organogels in solution. In the solid state, these interactions dictate the crystal packing, which in turn influences the material's photophysical and mechanical properties.

For example, the crystal structure of related compounds like ethyl (E)-3-(anthracen-9-yl)prop-2-enoate reveals the formation of inversion dimers through C-H···O interactions and π-π stacking between the anthracene units. Such ordered arrangements are crucial for applications in organic electronics and photomechanical devices. The self-assembly behavior of 2-(anthracen-9-yl)ethyl methyl ether would be expected to be influenced by the interplay between the π-stacking of the anthracene core and the steric and electronic effects of the ethyl methyl ether substituent.

Polymer Chemistry and Macromolecular Science

The incorporation of the anthracene group into polymers can impart unique photophysical and photochemical properties to the resulting materials. This can be achieved either by using an anthracene-containing monomer in polymerization or by attaching the anthracene chromophore as a pendent group to a pre-existing polymer chain.

As a Monomer for Functional Polymeric Materials

Anthracene-based monomers, such as 9-anthracenylmethyl methacrylate, are used to synthesize polymers with fluorescent and photo-crosslinkable properties. While 2-(anthracen-9-yl)ethyl methyl ether itself is not a conventional monomer, derivatives with polymerizable groups (e.g., vinyl, acrylate, or epoxide functionalities) could be synthesized. The resulting polymers could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photo-patternable materials. The presence of the bulky anthracene unit in the polymer backbone would also influence the polymer's thermal and mechanical properties.

A study on porous copolymers of 9,10-bis(methacryloyloxymethyl)anthracene with divinylbenzene (B73037) and other cross-linkers demonstrated the creation of materials with high thermal stability and specific surface areas, suitable for various applications.

Pendent Chromophores in Photofunctional Polymers

Attaching anthracene units as pendent groups to a polymer backbone is a common strategy to create photofunctional polymers. These materials can exhibit properties such as light-harvesting, energy transfer, and photochemical crosslinking. For example, anthracene end-capped poly(methyl methacrylate) has been synthesized via atom transfer radical polymerization (ATRP). The anthracene end-groups in these polymers can undergo photodimerization, leading to the formation of a polymer network. This process can be used for applications in photolithography, self-healing materials, and drug delivery systems.

The fluorescence of the pendent anthracene groups can also be used to probe the local environment within the polymer matrix, providing information on polymer chain dynamics, conformation, and interactions.

Advanced Imaging Probes (Non-Biological/Non-Clinical Context)

The strong fluorescence and sensitivity of the anthracene chromophore to its local environment make it a candidate for use in advanced imaging probes in materials science and analytical chemistry. Anthracene-based fluorescent probes can be designed to detect various analytes, such as metal ions, anions, and neutral molecules. The binding of an analyte to a receptor unit attached to the anthracene can cause a change in the fluorescence intensity or wavelength, enabling quantitative detection.

In a non-biological context, these probes can be used for applications such as:

Monitoring polymerization reactions: Changes in the fluorescence of an anthracene probe can indicate changes in viscosity and polarity during a polymerization process.

Detecting microcracks in materials: The rupture of microcapsules containing an anthracene-based fluorophore in a polymer matrix can lead to a change in fluorescence, signaling material damage.

Visualizing latent fingerprints: The interaction of fluorescent anthracene derivatives with the components of fingerprint residues can allow for their visualization under UV light.

While specific applications of 2-(anthracen-9-yl)ethyl methyl ether as an imaging probe have not been reported, its fundamental photophysical properties suggest its potential in this area, likely requiring further functionalization to incorporate specific analyte-binding sites.

Structure Property Relationship Studies in 2 Anthracen 9 Yl Ethyl Methyl Ether Derivatives

Influence of Linker Length and Flexibility on Photophysical Properties (e.g., Quantum Yield, Excited State Lifetimes)

The nature of the linker connecting the anthracene (B1667546) core to other molecular fragments plays a pivotal role in determining the photophysical properties of the resulting derivative. Variations in the length and flexibility of this linker can significantly impact the fluorescence quantum yield and excited state lifetimes.

The introduction of flexible chains, such as the ethyl methyl ether group in 2-(anthracen-9-yl)ethyl methyl ether, can lead to a variety of conformational isomers. This conformational freedom can provide non-radiative decay pathways for the excited state, which may result in a lower fluorescence quantum yield compared to more rigid analogues. For instance, in systems where flexible chains allow for close approach of quenching groups or promote intersystem crossing, a decrease in fluorescence intensity and shorter excited state lifetimes are often observed.

Conversely, the strategic design of linkers can also be used to enhance desirable photophysical properties. For example, incorporating rigid linkers can restrict molecular vibrations and rotations that often lead to non-radiative decay, thereby increasing the quantum yield. In the context of 2-(anthracen-9-yl)ethyl methyl ether, while the ethyl group provides some flexibility, it also holds the methyl ether group at a distance from the anthracene core, which can mitigate some of the quenching effects that might be observed with more direct substitution.

Research on related anthracene derivatives has demonstrated that the incorporation of anthracene into a polymer backbone via flexible linkages can lead to energy transfer to the anthracene chromophore, resulting in emission from this unit. mit.edu The efficiency of this energy transfer and the subsequent emission are highly dependent on the specific nature of the linking group.

Table 1: Illustrative Photophysical Data for Anthracene Derivatives with Varying Linkers *

| Compound/System | Linker Description | Quantum Yield (Φf) | Excited State Lifetime (τ) | Reference |

| Poly(p-phenyleneethynylene) with terminal anthracene | Phenylethynyl | ~0.90 | ~3 ns | mit.edu |

| Poly(p-phenyleneethynylene) with backbone anthracene | Diethynylbenzene | 0.05 - 0.27 | 1-2 ns | mit.edu |

Effect of Substituent Variations on Electronic Structure and Charge Mobility

The electronic properties of the anthracene core are highly sensitive to the nature of the substituents attached to it. The ethyl methyl ether group in 2-(anthracen-9-yl)ethyl methyl ether, being an electron-donating group, is expected to influence the electronic structure and, consequently, the charge mobility of the material.

Electron-donating substituents generally increase the electron density of the anthracene π-system, which can lead to a destabilization of the Highest Occupied Molecular Orbital (HOMO) and a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. nih.gov This alteration of the frontier orbital energies can affect the absorption and emission spectra of the compound, often leading to a red-shift. nih.gov

The introduction of heteroatoms, such as the oxygen in the ether linkage, can also have a profound impact on charge mobility. pkusz.edu.cnrsc.org Studies on anthracene derivatives with heteroatom-containing side chains have shown that these modifications can dramatically influence molecular packing in the solid state, which is a key determinant of charge transport efficiency. pkusz.edu.cnrsc.org For instance, the presence of oxygen atoms can lead to specific intermolecular interactions that may either enhance or hinder π-π stacking, thereby affecting the charge mobility. pkusz.edu.cn

Theoretical studies on various anthracene derivatives have shown that the introduction of different substituents can tune the material's charge transport characteristics from being hole-transporting to electron-transporting or even bipolar. pku.edu.cn The electron-donating nature of the ethyl methyl ether group would likely enhance the hole-transporting properties of the material.

Table 2: Calculated Charge Transport Properties for Substituted Anthracene Derivatives *

| Derivative | Substituent(s) | Hole Mobility (cm²·V⁻¹·s⁻¹) | Electron Mobility (cm²·V⁻¹·s⁻¹) | Reference |

| DPPVAnt | 2,6-bis[2-(4-pentylphenyl)vinyl] | 0.49 | - | pku.edu.cn |

| DHTAnt | 2,6-bis[2-hexylthiophene] | - | 0.12 | pku.edu.cn |

| DTAnt | 2,6-bis-thiophene | 0.069 | 0.060 | pku.edu.cn |

*This table presents calculated data for other anthracene derivatives to exemplify the impact of substituents on charge mobility.

Correlation between Molecular Conformation (Gas, Solution, Solid State) and Optical Properties

The conformation of 2-(anthracen-9-yl)ethyl methyl ether and its derivatives can vary significantly between the gas phase, solution, and the solid state, and these conformational differences have a direct impact on the observed optical properties. The flexible ethyl methyl ether linker allows the molecule to adopt a range of conformations in the gas phase and in solution, driven by a balance of steric and electronic effects.

In solution, the molecule is likely to exist as an equilibrium of different conformers. The photophysical properties observed in solution are therefore an average over this ensemble of conformations. Solvent polarity can also play a significant role in influencing the conformational equilibrium and the excited state dynamics.

In the solid state, the molecule is constrained into a specific conformation dictated by the crystal packing forces. This fixed conformation can lead to distinct optical properties compared to the solution phase. For example, if the crystal packing promotes strong π-π interactions between the anthracene cores, this can lead to the formation of excimers, which are excited-state dimers that emit at longer wavelengths (a red-shift) compared to the monomer emission. mdpi.com Conversely, if the packing is such that the anthracene units are well-isolated, the solid-state emission might be similar to that observed in dilute solution. The specific packing arrangement, such as herringbone versus sheet-like structures, can also lead to different luminescence properties. rsc.org

The transition from a flexible conformation in solution to a more rigid one in the solid state can also restrict non-radiative decay pathways, potentially leading to an enhancement of the fluorescence quantum yield in the solid state, a phenomenon known as aggregation-induced emission (AIE). mdpi.com

Modulating Sensing Performance via Structural Modifications

Anthracene derivatives are widely explored as fluorescent sensors due to their high sensitivity and the significant changes in their fluorescence properties upon interaction with analytes. The sensing performance of a 2-(anthracen-9-yl)ethyl methyl ether-based sensor can be effectively modulated through structural modifications.

The introduction of specific recognition moieties that can selectively bind to a target analyte is a common strategy. For a derivative of 2-(anthracen-9-yl)ethyl methyl ether, this could involve modifying the ether group or attaching a receptor to another position on the anthracene core. The binding of an analyte to the receptor can trigger a change in the photophysical properties of the anthracene fluorophore through various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).

For example, if a receptor with a high affinity for a specific metal ion is incorporated, the binding of the metal ion could quench the fluorescence of the anthracene core via a PET mechanism, leading to a "turn-off" sensor. acs.org Alternatively, the binding event could disrupt a pre-existing quenching pathway, resulting in a "turn-on" fluorescence response. nih.gov

The ethyl methyl ether linker itself could play a role in the sensing mechanism. For instance, the oxygen atom of the ether could act as a weak binding site for certain cations. More complex crown ether-containing anthracene derivatives have shown vapochromic behavior, where the fluorescence of co-crystals can be turned on and off by different solvent vapors. rsc.org Structural modifications to the linker, such as changing its length or incorporating more donor atoms, could be a viable strategy to tune the selectivity and sensitivity of the sensor.

Future Research Directions and Emerging Paradigms for 2 Anthracen 9 Yl Ethyl Methyl Ether

Development of Novel and Efficient Synthetic Routes

The future synthesis of 2-(Anthracen-9-yl)ethyl methyl ether will likely focus on developing more efficient, scalable, and environmentally benign methodologies. While classical approaches provide a foundation, next-generation synthetic strategies are anticipated to overcome limitations in yield, purity, and reaction conditions.

One promising avenue is the refinement of the Williamson ether synthesis. masterorganicchemistry.comyoutube.comlibretexts.orgorganicchemistrytutor.com This could involve starting from 9-(2-hydroxyethyl)anthracene, also known as 2-(9-anthryl)ethanol, and deprotonating it with a strong base like sodium hydride to form the corresponding alkoxide. youtube.com This alkoxide would then react with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in an S\textsubscriptN2 reaction to yield the target ether. masterorganicchemistry.comorganicchemistrytutor.com Future research could optimize this process by exploring phase-transfer catalysis to enhance reaction rates and yields. numberanalytics.com

Another area of exploration is the acid-catalyzed etherification. rsc.org This could involve the reaction of 9-(2-hydroxyethyl)anthracene with methanol (B129727) in the presence of a strong acid catalyst. Research in this direction would focus on identifying highly efficient and reusable solid acid catalysts to simplify product purification and minimize waste.

Furthermore, metal-catalyzed reactions, which have shown versatility in the synthesis of other anthracene (B1667546) derivatives, could be adapted for the synthesis of 2-(Anthracen-9-yl)ethyl methyl ether. nih.gov For instance, a palladium-catalyzed coupling reaction between a suitable anthracene precursor and a methyl ether-containing fragment could be a viable, albeit more complex, alternative. A summary of potential synthetic precursors is provided in Table 1.

Table 1: Potential Precursors for the Synthesis of 2-(Anthracen-9-yl)ethyl methyl ether

| Precursor 1 | Precursor 2 | Synthetic Strategy |

|---|---|---|

| 9-(2-Hydroxyethyl)anthracene | Methyl iodide | Williamson Ether Synthesis |

| 9-(2-Bromoethyl)anthracene | Sodium methoxide (B1231860) | Williamson Ether Synthesis |

Integration into Hybrid Organic-Inorganic Materials

The unique photophysical properties of the anthracene moiety, such as strong fluorescence and chemical stability, make 2-(Anthracen-9-yl)ethyl methyl ether an attractive candidate for incorporation into hybrid organic-inorganic materials. nih.govmdpi.com These materials, which combine the desirable properties of both organic and inorganic components, are at the forefront of materials science research. sol-gel.net

A significant future direction is the use of the sol-gel process to create novel hybrid materials. ias.ac.inmdpi.com By functionalizing 2-(Anthracen-9-yl)ethyl methyl ether with a trialkoxysilane group, it can be covalently incorporated into a silica (B1680970) network. sol-gel.netresearchgate.net The resulting hybrid material could exhibit enhanced thermal and mechanical stability while retaining the fluorescent properties of the anthracene core. researchgate.net Research in this area will likely focus on controlling the morphology and porosity of the silica matrix to optimize the optical properties of the embedded fluorophore. acs.org

Furthermore, the integration of 2-(Anthracen-9-yl)ethyl methyl ether into covalent organic frameworks (COFs) presents another exciting possibility. nih.gov These crystalline porous polymers offer a high degree of structural order, which could lead to materials with unique optoelectronic properties. nih.gov The development of COFs containing this anthracene derivative could pave the way for new applications in areas such as gas storage, catalysis, and sensing.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be instrumental in predicting and understanding the properties of 2-(Anthracen-9-yl)ethyl methyl ether. acs.orgnih.govresearcher.life These computational methods allow for the in-silico design of new materials and the elucidation of structure-property relationships at the molecular level. researchgate.net

Future computational studies will likely focus on several key areas. Firstly, DFT calculations can be used to determine the ground-state electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This information is crucial for predicting the compound's electrochemical behavior and its potential use in organic electronic devices. rsc.org

Secondly, TD-DFT simulations can predict the absorption and emission spectra of the molecule, providing insights into its photophysical properties. acs.orgnih.gov By systematically modifying the structure of the molecule in silico, researchers can design derivatives with tailored fluorescence quantum yields and emission wavelengths. rsc.orgnih.gov This predictive capability will accelerate the discovery of new materials for applications such as organic light-emitting diodes (OLEDs). bohrium.com

Finally, molecular dynamics simulations can be employed to study the behavior of 2-(Anthracen-9-yl)ethyl methyl ether in different environments, such as in solution or within a polymer matrix. This can provide valuable information on how intermolecular interactions influence the material's bulk properties. acs.org

Exploration of New Applications in Specialized Chemical Systems

The distinctive properties of the anthracene core suggest that 2-(Anthracen-9-yl)ethyl methyl ether could find applications in a variety of specialized chemical systems. researchgate.netbohrium.comresearchgate.netresearchgate.net A particularly promising area is the development of fluorescent chemosensors. nih.govmdpi.comglobethesis.comseoultech.ac.kracs.orgnih.govresearchgate.net The anthracene moiety is known to exhibit changes in its fluorescence upon interaction with specific analytes. nih.gov By incorporating appropriate recognition units into the molecular structure, it may be possible to design selective and sensitive sensors for metal ions or small organic molecules. mdpi.comglobethesis.comseoultech.ac.kracs.org

Another emerging application is in the field of optoelectronics. nih.govrsc.org Anthracene derivatives have been investigated for their potential use in organic field-effect transistors (OFETs) and OLEDs. rsc.orgrsc.org The specific electronic properties of 2-(Anthracen-9-yl)ethyl methyl ether could make it a suitable candidate for use as an emitter or charge-transporting material in such devices. Future research will involve fabricating and characterizing prototype devices to evaluate their performance.

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-(Anthracen-9-yl)ethyl methyl ether |

| 9-(2-Hydroxyethyl)anthracene |

| 2-(9-Anthryl)ethanol |

| Sodium hydride |

| Methyl iodide |

| Dimethyl sulfate |

| 9-(2-Bromoethyl)anthracene |

| Sodium methoxide |

| 9-Anthracenemethanol |

Q & A

Basic: What are the common synthetic routes for preparing 2-(Anthracen-9-yl)ethyl methyl ether?

Answer:

The synthesis typically involves a Wittig reaction using 9-anthraldehyde and (methoxymethyl)triphenylphosphonium chloride to yield the enol ether intermediate, followed by acid-catalyzed cleavage to form the aldehyde derivative. Reduction steps (e.g., LiAlH₄) or etherification may be employed to finalize the ethyl methyl ether moiety. Purification often uses column chromatography with hexane/ethyl acetate gradients .

Basic: How is the crystal structure of anthracene derivatives like 2-(Anthracen-9-yl)ethyl methyl ether determined?

Answer:

Crystals are grown via slow solvent evaporation (e.g., dichloromethane/ethyl acetate mixtures) under ambient conditions. X-ray diffraction data are collected and refined using programs like SHELXL , which accounts for anisotropic displacement parameters (ANISOU) and hydrogen atom positioning. The refinement process includes validation of geometric parameters against crystallographic databases .

Advanced: What computational methods are suitable for optimizing the electronic structure of 2-(Anthracen-9-yl)ethyl methyl ether?

Answer:

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate electronic structure predictions. Basis sets like 6-311G(d,p) are recommended for anthracene derivatives to model π-conjugation and substituent effects. Thermochemical properties (e.g., ionization potentials) can be validated against experimental cyclic voltammetry (CV) data .

Advanced: How do substituents on the anthracene core influence the electrochemical properties of this compound?

Answer:

Electron-withdrawing groups (e.g., cyano) lower the LUMO energy, enhancing electron affinity, while electron-donating groups (e.g., methyl) raise the HOMO energy. Cyclic voltammetry at 50 mV/s in acetonitrile reveals redox potentials correlated with substituent Hammett constants. Discrepancies between experimental and computational data may arise from solvent effects or aggregation states .

Basic: What safety precautions are critical when handling 2-(Anthracen-9-yl)ethyl methyl ether?

Answer:

Use nitrile gloves inspected for integrity and chemical-resistant lab coats to prevent skin contact. For respiratory protection, employ NIOSH-approved P95 masks if airborne particles are generated. Avoid drainage contamination due to potential environmental persistence. Stability under ambient conditions is assumed, but storage away from oxidizers is advised .

Advanced: How is this compound utilized in fluorescent polymer labeling?

Answer:

As an anthracene-terminated initiator , it enables controlled radical polymerization (e.g., ATRP) of methacrylates or lactides. Fluorescence quenching studies track polymer chain dynamics, with excitation/emission maxima at ~360/420 nm. Block copolymers (e.g., PS-PMMA-An) are characterized via GPC and UV-vis spectroscopy to confirm end-group fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.